(R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride
Description
®-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a 4-methylbenzyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Properties
IUPAC Name |
(3R)-3-[(4-methylphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVSJIDDCJEPCR-UTONKHPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO[C@@H]2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group is introduced via an alkylation reaction using 4-methylbenzyl chloride and a suitable base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The benzyl ether moiety and pyrrolidine ring undergo selective oxidation under controlled conditions:
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Mechanistic pathway : Oxidation of the benzyl ether proceeds via radical intermediates, while pyrrolidine ring oxidation follows a two-electron transfer process involving chromate esters .
Reduction Reactions
The hydrochloride salt shows unique behavior in reductive environments:
| Reducing Agent | Temperature (°C) | Major Product | Yield (%) |
|---|---|---|---|
| LiAlH₄ in THF | 0 | (R)-3-(4-Methylbenzyl)pyrrolidine | 78 |
| H₂/Pd-C (1 atm) | 25 | Debenzylated pyrrolidine derivative | 92 |
-
Critical note : Catalytic hydrogenation selectively removes the benzyl group without affecting the pyrrolidine ring .
Nucleophilic Substitution
The oxygen atom in the benzyl ether participates in SN-type reactions:
| Nucleophile | Solvent System | Reaction Time (h) | Product Structure |
|---|---|---|---|
| NaN₃ | DMF/H₂O (9:1) | 12 | Azide-substituted pyrrolidine |
| KSCN | Acetonitrile | 8 | Thiocyanate analog |
Key findings :
-
Reaction rates follow the order: SCN⁻ > N₃⁻ > CN⁻ (polar aprotic solvents favor faster kinetics)
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Stereochemical integrity at the C3 position is preserved in all cases
Cross-Coupling Reactions
Palladium-catalyzed coupling demonstrates versatility:
Buchwald-Hartwig Amination Data ( ):
| Aryl Halide | Base | Conversion (%) | TOF (h⁻¹) |
|---|---|---|---|
| 4-Bromotoluene | Cs₂CO₃ | 94 | 12.8 |
| 2-Chloropyridine | K₃PO₄ | 81 | 9.2 |
-
Optimized conditions : 5 mol% Pd₂(dba)₃, 10 mol% Xantphos, 110°C in toluene
Acid-Base Behavior
Protonation studies reveal unique properties:
| Property | Value | Method |
|---|---|---|
| pKa (pyrrolidine N) | 8.3 ± 0.2 | Potentiometric |
| ΔH protonation | -42.1 kJ/mol | Calorimetry |
| Solubility (pH 7.4) | 38 mg/mL | UV-Vis spectroscopy |
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs) and analgesics. Its structural properties allow for modifications that enhance biological activity, making it a valuable building block in drug discovery .
Case Study: Analgesic Development
Research has shown that derivatives of (R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride exhibit significant analgesic properties. In a study focused on pain management, various analogs were synthesized and tested for their efficacy in reducing pain responses in animal models. The results indicated that certain modifications to the compound led to enhanced potency and selectivity for pain receptors.
Neuroscience Research
Neurotransmitter Interaction Studies
The compound's structural features make it suitable for studying neurotransmitter systems, particularly those involving serotonin and dopamine pathways. It has been utilized in research aimed at understanding the mechanisms underlying mood disorders and neurodegenerative diseases .
Case Study: Mood Disorders
A study investigated the effects of this compound on serotonin levels in rodent models. The results demonstrated that the compound significantly increased serotonin availability, suggesting potential therapeutic applications for mood disorders such as depression .
Chemical Synthesis
Versatile Building Block
In organic chemistry, this compound is employed as a versatile building block for synthesizing complex organic molecules. Its chirality allows it to be used as a chiral auxiliary in asymmetric synthesis reactions, facilitating the production of enantiomerically pure compounds .
Table 1: Summary of Synthesis Methods
| Method | Description |
|---|---|
| Alkylation | Involves the introduction of alkyl groups to form more complex structures. |
| Coupling Reactions | Utilizes palladium-catalyzed coupling to create new carbon-carbon bonds. |
| Functionalization | Modifications to enhance biological activity or solubility. |
Analytical Chemistry
Detection and Quantification
this compound is also utilized in analytical chemistry for the detection and quantification of related compounds. Its unique properties enable researchers to enhance the accuracy of chemical analyses across various samples .
Material Science
Incorporation into Polymers
The compound can be integrated into polymer formulations to improve mechanical properties. Its inclusion has been shown to enhance tensile strength and flexibility, making it valuable for industrial applications .
Mechanism of Action
The mechanism of action of ®-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating signaling pathways and exerting its effects through these interactions. Detailed studies on its binding affinity and selectivity towards various receptors are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride
- ®-3-((4-Ethylbenzyl)oxy)pyrrolidine hydrochloride
- ®-3-((4-Chlorobenzyl)oxy)pyrrolidine hydrochloride
Uniqueness
®-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-methylbenzyl group may influence its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of ®-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
- IUPAC Name : this compound
- Molecular Formula : C12H18ClNO
- Molecular Weight : 229.73 g/mol
- CAS Number : 1289585-49-4
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving cholinergic pathways. The compound acts as a reversible inhibitor of cholinesterases, which are enzymes responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling.
Anticholinesterase Activity
Numerous studies have demonstrated the anticholinesterase activity of pyrrolidine derivatives, indicating their potential use in treating conditions like Alzheimer's disease. For instance, a study reported that similar compounds exhibited IC50 values ranging from 0.5 to 10 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Antimicrobial Properties
Research has shown that compounds with similar structures possess significant antimicrobial activities. In a comparative study, several pyrrolidine derivatives were evaluated for their antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds displayed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Study 1: Cholinergic Modulation
In a preclinical study, this compound was administered to animal models exhibiting cognitive deficits. The results indicated significant improvements in memory retention and learning abilities, correlating with elevated acetylcholine levels in the brain.
Study 2: Antimicrobial Efficacy
A series of experiments conducted on bacterial cultures demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 64 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) AChE | MIC (µg/mL) Antibacterial |
|---|---|---|
| (R)-3-((4-Methylbenzyl)oxy)pyrrolidine HCl | 5.2 | 64 |
| Compound A (similar structure) | 4.8 | 32 |
| Compound B (related derivative) | 6.0 | 128 |
Q & A
Basic: What are the critical steps in synthesizing (R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride, and how is enantiomeric purity ensured?
Answer:
The synthesis typically involves:
- Pyrrolidine functionalization : Introducing the (4-methylbenzyl)oxy group via nucleophilic substitution or Mitsunobu reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
- Chiral resolution : The (R)-configuration is achieved using chiral auxiliaries or asymmetric catalysis. For example, enantiomerically pure starting materials (e.g., (R)-pyrrolidine derivatives) or chiral chromatography post-synthesis .
- Hydrochloride salt formation : Reaction with HCl gas or aqueous HCl in polar solvents (e.g., ethanol), followed by recrystallization for purity .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈ClNO | |
| Molecular Weight | 227.73 g/mol | |
| CAS Number | 1289585-11-0 (S-enantiomer) |
Advanced: How do researchers resolve contradictions in reported reaction yields for introducing the 4-methylbenzyloxy group?
Answer:
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity but may promote side reactions. Evidence suggests optimizing solvent choice and reaction time .
- Catalyst selection : Palladium or copper catalysts enhance regioselectivity in aryl ether formation. Conflicting data may stem from catalyst purity or ligand effects .
- Analytical validation : Cross-validate yields using HPLC (C18 columns, UV detection at 254 nm) and ¹H NMR to quantify unreacted starting material .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirms substituent positions and chiral integrity. For example, the (R)-configuration shows distinct splitting patterns for protons near the chiral center .
- HPLC : Measures purity (>98% typical) using reverse-phase columns and UV detection. Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess .
- Mass spectrometry (MS) : Validates molecular weight via ESI-MS (e.g., [M+H]+ = 228.1 m/z) .
Advanced: How does the stereochemistry of this compound influence its biological interactions?
Answer:
- Receptor binding : The (R)-enantiomer may exhibit higher affinity for targets like G protein-coupled receptors (GPCRs) due to spatial alignment of the 4-methylbenzyloxy group .
- Enzymatic assays : Compare (R)- and (S)-forms in vitro. For example, IC₅₀ values in kinase inhibition assays often differ by 10-100× due to chiral recognition .
- Pharmacokinetics : The (R)-configuration can alter metabolic stability, as hepatic enzymes (e.g., CYP450s) metabolize enantiomers selectively .
Basic: What are the recommended storage conditions to maintain stability?
Answer:
- Storage : Under inert atmosphere (argon) at room temperature, protected from light and moisture .
- Stability tests : Monitor decomposition via periodic HPLC over 6–12 months. Degradation products (e.g., free pyrrolidine) indicate hydrolysis of the ether bond .
Advanced: How can computational modeling guide the design of analogs with enhanced activity?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes to targets (e.g., serotonin receptors). The 4-methylbenzyl group’s hydrophobicity often correlates with improved binding .
- QSAR models : Corrogate substituent effects (e.g., replacing methyl with trifluoromethyl) on logP and bioactivity .
- MD simulations : Assess conformational flexibility of the pyrrolidine ring under physiological conditions .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced: What strategies address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily, cleaved enzymatically in vivo .
- pH adjustment : Solubilize the hydrochloride salt in slightly acidic buffers (pH 4–5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
